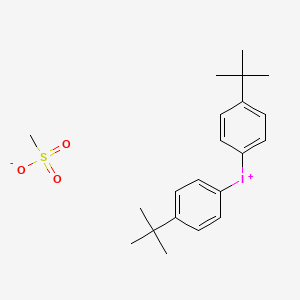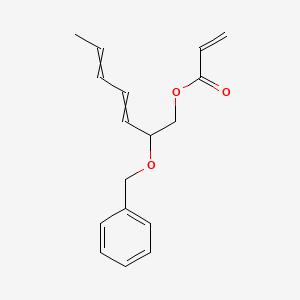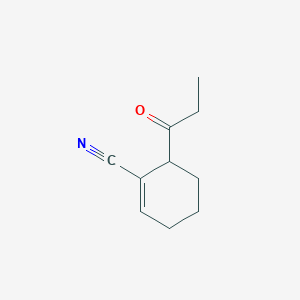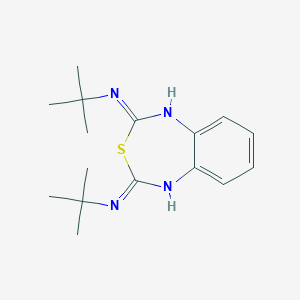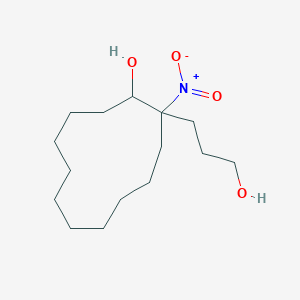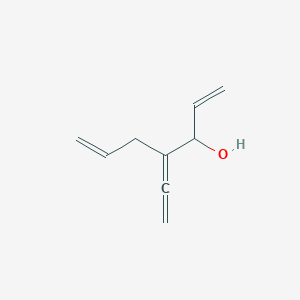
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide may confer unique properties that make it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents can be used to introduce modifications at specific residues.
Major Products Formed
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.
科学的研究の応用
Chemistry
Peptides like this one are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides can be used in the development of new materials, sensors, and diagnostic tools.
作用機序
The mechanism of action of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They may interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-lysine: A peptide with a lysine residue instead of ornithine.
Uniqueness
The unique sequence and modifications of L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other similar peptides.
特性
CAS番号 |
630104-44-8 |
|---|---|
分子式 |
C33H53N9O8S2 |
分子量 |
768.0 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H53N9O8S2/c1-18(2)26(30(47)40-24(17-51)28(45)39-23(32(49)50)6-4-13-37-33(35)36)41-29(46)25-7-5-14-42(25)31(48)22(12-15-52-3)38-27(44)21(34)16-19-8-10-20(43)11-9-19/h8-11,18,21-26,43,51H,4-7,12-17,34H2,1-3H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,49,50)(H4,35,36,37)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
LUUQSMPURNMXLZ-FRSCJGFNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)


![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)

